Dimethyldiphenyllead
Description
Properties
CAS No. |
42169-20-0 |
|---|---|
Molecular Formula |
C14H16Pb |
Molecular Weight |
391 g/mol |
IUPAC Name |
dimethyl(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2CH3.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3; |
InChI Key |
CDICTBYWHLIODK-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyldiphenyllead and Analogues
Established Synthetic Routes to Organolead Compounds
The foundational methods for creating organolead compounds provide the framework for accessing a wide variety of structures. These routes are often adaptable for the synthesis of unsymmetrical compounds through sequential additions or by using mixed organometallic reagents.
Grignard reagents (RMgX) are a cornerstone in the synthesis of organolead compounds. wikipedia.orgchemeurope.com The reaction of a lead(II) salt, typically lead(II) chloride (PbCl2), with a Grignard reagent can lead to the formation of tetraorganolead compounds. wikipedia.orgchemeurope.com For instance, the reaction of methylmagnesium chloride with lead chloride yields tetramethyllead (B1204573). wikipedia.orgchemeurope.com
This approach can be extended to synthesize mixed organolead compounds. The stepwise reaction of a lead dihalide with two different Grignard reagents can, in principle, yield unsymmetrical products. However, controlling the statistical distribution of products to favor a specific unsymmetrical compound like dimethyldiphenyllead can be challenging. An alternative involves the reaction of an organolead dihalide (R2PbX2) with a different Grignard reagent.
Trialkylplumbylmagnesium chlorides, which are highly reactive intermediates, can be formed in the reaction of Grignard reagents with lead(II) salts in the presence of an alkyl halide. researchgate.net These intermediates can then react further to produce tetraalkyllead compounds. researchgate.net
| Precursor 1 | Precursor 2 | Product | Reference |
| Lead(II) chloride | Methylmagnesium chloride | Tetramethyllead | wikipedia.orgchemeurope.com |
| Lead(II) salts | Grignard reagents & Alkyl halides | Tetraalkyllead compounds | researchgate.net |
Organolithium reagents (RLi), known for their high reactivity and nucleophilicity, are also employed in the synthesis of organolead compounds. wikipedia.orgtaylorandfrancis.comnumberanalytics.com Similar to Grignard reagents, they react with lead halides to form tetraorganoleads. The C-Li bond is highly polarized, making the organic group strongly nucleophilic. wikipedia.org
The synthesis of organolead compounds of the type R3PbR' has been successfully achieved by reacting triaryllead-lithium compounds with alkyl halides. acs.org The triaryllead-lithium intermediate is formed by treating lead(II) chloride with three equivalents of an aryllithium compound. acs.org This method offers a more controlled route to unsymmetrical organolead compounds.
Organosodium compounds, often used in the form of a sodium-lead alloy, are historically significant in the commercial production of tetraethyllead (B6334599). google.com However, this method is generally less suitable for the laboratory-scale synthesis of specific unsymmetrical compounds.
| Reagent Type | Application | Key Feature | Reference |
| Organolithium (RLi) | Synthesis of tetraorganoleads and unsymmetrical organoleads | Highly reactive and nucleophilic | wikipedia.orgacs.org |
| Organosodium (Na/Pb alloy) | Commercial production of tetraethyllead | High-volume synthesis | google.com |
Lead halides, particularly lead(II) chloride and lead tetraacetate, are common starting materials for organolead synthesis. wikipedia.orgchemeurope.com The direct reaction of lead tetraacetate with certain arene compounds can produce aryllead compounds through electrophilic aromatic substitution. wikipedia.org For example, anisole (B1667542) reacts with lead tetraacetate to form p-methoxyphenyllead triacetate. wikipedia.org
The transformation of lead halide perovskites (MAPbX3, where X = Cl, Br, I) is another area of research, though primarily focused on materials science applications. orientjchem.orgdiva-portal.orgnih.govnih.gov These methods involve precursors like lead(II) bromide, lead(II) iodide, and lead(II) chloride. orientjchem.org While not a direct route to this compound, the underlying principles of lead halide reactivity are relevant. The synthesis often involves controlling reaction conditions like temperature and precursor ratios to achieve the desired crystal phase and morphology. diva-portal.orgacs.org
Specific Synthetic Pathways for this compound
The synthesis of an unsymmetrical organolead compound like this compound requires a directed approach to ensure the desired arrangement of methyl and phenyl groups around the lead atom.
A plausible and effective strategy for the synthesis of this compound involves a two-step process utilizing a diorganolead dihalide intermediate. This approach offers greater control over the final product compared to a one-pot reaction with mixed Grignard or organolithium reagents.
One such directed synthesis could proceed as follows:
Formation of Diphenyllead Dichloride (Ph2PbCl2): This intermediate can be synthesized by the redistribution reaction between tetraphenyllead (B147485) (Ph4Pb) and lead(IV) chloride (PbCl4) or by the reaction of tetraphenyllead with hydrogen chloride.
Alkylation of Diphenyllead Dichloride: The subsequent reaction of diphenyllead dichloride with two equivalents of a methylating agent, such as methylmagnesium chloride or methyllithium, would yield this compound.
Another viable route involves the use of a triorganolead halide. For instance, the reaction of triphenyllead chloride (Ph3PbCl) with a methylating agent could potentially lead to the displacement of a phenyl group, but this is generally less controlled and may result in a mixture of products. A more controlled approach starts with triphenyllead lithium, which can be reacted with a methyl halide. acs.org
A known synthetic route for this compound involves the use of methylmagnesium chloride as a precursor. molbase.com
| Starting Material | Reagent | Intermediate | Final Product |
| Tetraphenyllead & Lead(IV) chloride | - | Diphenyllead dichloride | This compound |
| Diphenyllead dichloride | Methylmagnesium chloride | - | This compound |
| Triphenyllead lithium | Methyl halide | - | Triphenylmethyllead |
The successful synthesis of this compound with high yield and selectivity hinges on the careful optimization of several reaction parameters. The principles of reaction optimization, often guided by experimental design and sometimes machine learning, are crucial. reactwise.combeilstein-journals.orgchimia.charxiv.orgresearchgate.net
Key parameters to consider include:
Temperature: Organometallic reactions are often conducted at low temperatures to control reactivity and minimize side reactions. numberanalytics.com For Grignard and organolithium reactions, temperatures are typically maintained well below 0 °C.
Solvent: The choice of solvent is critical as it can influence the solubility of reagents and intermediates, as well as the reactivity of the organometallic species. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard and organolithium reactions.
Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is essential, especially in directed synthesis strategies, to avoid the formation of undesired byproducts.
Rate of Addition: The slow, dropwise addition of the organometallic reagent to the lead precursor can help to control the reaction exotherm and improve selectivity.
Additives: In some cases, additives can enhance reactivity or selectivity. For example, in certain organolithium reactions, additives like tetramethylethylenediamine (TMEDA) can break down organolithium aggregates, increasing their reactivity. numberanalytics.com
The optimization process often involves systematically varying these parameters to identify the conditions that provide the highest yield of the desired product while minimizing the formation of symmetrical tetraorganoleads (tetramethyllead and tetraphenyllead) and other impurities.
Advanced Synthetic Techniques in Organolead Chemistry
Advanced synthetic strategies in organolead chemistry aim to overcome the limitations of traditional methods, which often involve harsh reagents and high temperatures. These modern techniques provide access to complex organolead structures with enhanced control over reactivity and product formation.
Electrochemical synthesis is an advanced and sustainable method that utilizes electrical current to drive chemical reactions, replacing conventional oxidizing or reducing agents. beilstein-journals.orgrsc.org This technique offers precise control over reaction potential, which can enhance selectivity and efficiency, often under mild conditions. rsc.org The core of electrosynthesis involves the transfer of electrons at an electrode-solution interface, enabling the formation of new chemical bonds. beilstein-journals.org
The process typically occurs in an electrochemical cell containing an anode (where oxidation occurs) and a cathode (where reduction occurs), along with an electrolyte to ensure conductivity. beilstein-journals.org Common electrode materials include platinum, which is relatively inert, and various forms of carbon (graphite, glassy carbon), which are widely used as anodes. beilstein-journals.org
While electrochemical methods have been successfully applied to the synthesis of various organometallic compounds, including those of phosphorus and for mediating C-N and C-O arylations, specific protocols for the synthesis of mixed tetraorganolead compounds like this compound are not extensively documented in current literature. beilstein-journals.orgchemrxiv.org However, the principles suggest potential pathways. A hypothetical electrochemical synthesis of this compound could involve the reduction of a lead(II) salt at a sacrificial lead cathode in the presence of both methyl halides and phenyl halides. The controlled potential could, in theory, direct the sequential formation of the C-Pb bonds. This remains a developing area with opportunities for future research.
Transition metal catalysis has become a cornerstone of modern organic synthesis, and its principles are applicable to organolead chemistry. Palladium (Pd) and copper (Cu) catalysts, in particular, have been shown to mediate the coupling of organolead compounds, facilitating the formation of new carbon-carbon bonds under mild conditions. tandfonline.comtandfonline.com
A key strategy involves the use of aryllead(IV) triacetates as coupling partners. These compounds can undergo homocoupling to produce symmetrical biaryls. The reactions are typically fast and high-yielding, demonstrating the utility of catalysis in this context. tandfonline.com
Table 1: Catalytic Homocoupling of Aryllead Triacetates
| Organolead Reagent | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenyllead triacetate | Pd₂(dba)₃·CHCl₃ (5) | CHCl₃ | RT, 10 min | Biphenyl | 68 | tandfonline.com |
| Phenyllead triacetate | CuI (10) | DMF | 50°C, 10 min | Biphenyl | 68 | tandfonline.com |
| p-Tolyllead triacetate | Pd₂(dba)₃·CHCl₃ (5) | CHCl₃ | RT, 10 min | 4,4'-Dimethylbiphenyl | 65 | tandfonline.com |
| p-Tolyllead triacetate | CuI (10) | DMF | 50°C, 10 min | 4,4'-Dimethylbiphenyl | 62 | tandfonline.com |
| 2-Thienyllead triacetate | Pd₂(dba)₃·CHCl₃ (5) | CHCl₃ | RT, 10 min | 2,2'-Bithiophene | 81 | tandfonline.com |
More significantly for the synthesis of unsymmetrical compounds, aryllead(IV) triacetates can participate in catalytic cross-coupling reactions with various partners, such as organoboranes (a variant of the Suzuki coupling) and terminal alkynes (a variant of the Sonogashira coupling). thieme-connect.de These reactions allow for the selective transfer of the aryl group from the lead atom to another organic moiety. thieme-connect.de
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryllead Triacetates
| Organolead Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryllead triacetate | Arylboronic acid | Pd₂(dba)₃·CHCl₃, CuI, NaOMe | DME/MeCN, RT | 71-80 | thieme-connect.de |
| Aryllead triacetate | Hypervalent Iodonium Salt | Pd₂(dba)₃·CHCl₃, NaOMe | MeOH/MeCN, RT, 3h | 62-75 | thieme-connect.de |
| Aryllead triacetate | Terminal Alkyne | Pd₂(dba)₃·CHCl₃, CuI, NaOMe | MeOH/MeCN, RT, 3h | 72-80 | thieme-connect.de |
Another catalytic application is hydroplumbylation, the addition of an H-Pb bond across an unsaturated C-C bond, which is analogous to the more common hydrosilylation and hydrostannylation reactions. thieme-connect.deresearchgate.net While less utilized, this reaction can be catalyzed to form new C-Pb bonds. thieme-connect.de
Design and Utilization of Novel Precursors for this compound
The development of novel organolead precursors is critical for advancing synthetic methodologies. Organolead(IV) triacetates have emerged as highly versatile and valuable precursors in modern organolead chemistry. iupac.org They are more stable and selective than many traditional organometallic reagents and serve as effective electrophilic arylating agents. iupac.org
The synthesis of these precursors can be achieved through several routes:
Direct Plumbation : This method involves the direct reaction of an electron-rich aromatic compound with lead(IV) acetate (B1210297). However, its scope is generally limited to arenes that are more reactive than fluorobenzene. iupac.orgwikipedia.org
Transmetalation : A more general and versatile approach is transmetalation, where an organic group is transferred to lead from another metal. Common methods include tin-lead (Sn-Pb) exchange from an organostannane or boron-lead (B-Pb) exchange from a boronic acid. iupac.org These exchange reactions significantly broaden the range of accessible aryllead triacetate precursors.
Table 3: Synthetic Routes to Aryllead Triacetate Precursors
| Method | Starting Materials | General Reaction | Scope/Remarks | Reference |
|---|---|---|---|---|
| Direct Plumbation | Arene, Lead(IV) acetate | Ar-H + Pb(OAc)₄ → Ar-Pb(OAc)₃ + HOAc | Limited to activated arenes. | iupac.orgwikipedia.org |
| B-Pb Exchange | Arylboronic acid, Lead(IV) acetate | Ar-B(OH)₂ + Pb(OAc)₄ → Ar-Pb(OAc)₃ | General and high-yielding. | iupac.org |
| Sn-Pb Exchange | Aryltrialkylstannane, Lead(IV) acetate | Ar-SnR₃ + Pb(OAc)₄ → Ar-Pb(OAc)₃ + R₃SnOAc | General method for aryl, vinyl, and alkynyl precursors. | iupac.org |
The utility of these precursors lies in their controlled reactivity. For the synthesis of an unsymmetrical compound like this compound, one could envision a multi-step strategy utilizing these advanced precursors. A hypothetical route could involve the synthesis of diphenyllead diacetate from phenyllead triacetate. iupac.org This diacetate could then serve as a precursor, reacting with a suitable methylating agent (e.g., methylmagnesium chloride or methyllithium) in a controlled stoichiometric manner to install the two methyl groups, yielding the final this compound product. This strategic use of pre-formed, stable organolead precursors allows for a more designed and stepwise assembly of the target molecule, offering greater control than a one-pot reaction with multiple reactive species.
Chemical Reactivity and Mechanistic Investigations of Dimethyldiphenyllead
Fundamental Reaction Pathways of Organolead Compounds
Organolead compounds undergo several fundamental reactions that are central to their chemical profile. These pathways are largely governed by the inherent properties of the lead-carbon bond and the accessibility of different oxidation states for the lead atom.
The bond between carbon and lead (C-Pb) is significantly weaker than carbon's bonds with other Group 14 elements like silicon or tin. chemeurope.comwikipedia.org This inherent weakness is a defining feature of organolead chemistry. For instance, the dissociation energy of the C-Pb bond in tetramethyllead (B1204573) is approximately 204 kJ/mol, which is considerably lower than the C-Sn bond energy in tetramethyltin (B1198279) (297 kJ/mol). wikipedia.org This low bond energy facilitates the homolytic cleavage of the C-Pb bond, a characteristic that historically made tetraethyllead (B6334599) a useful radical initiator. chemeurope.comwikipedia.org
General reaction types for organolead compounds include transmetalation, where the organic group is transferred to another metal, and coupling reactions. chemeurope.comwikipedia.org Aryl and vinyl organoleads are more reactive in these coupling reactions than their organotin counterparts, which allows them to be used in the synthesis of sterically hindered biaryl compounds. wikipedia.org
Table 1: Comparison of Carbon-Element Bond Properties in Tetramethyl Derivatives
| Compound | Bond | Bond Length (pm) | Bond Dissociation Energy (kJ/mol) |
|---|---|---|---|
| Tetramethyltin | C–Sn | 214 | 297 |
| Tetramethyllead | C–Pb | 222 | 204 |
Data sourced from multiple references. chemeurope.comwikipedia.org
Ligand exchange reactions, where one ligand in a coordination complex is substituted by another, are fundamental to the reactivity of organometallic compounds. fiveable.me In organolead chemistry, these processes can influence the stability and reactivity of the lead center. fiveable.meiupac.org The exchange can involve the displacement of acetate (B1210297) groups in organolead acetates by various nucleophiles. iupac.org Such exchanges are often a prerequisite for subsequent reactions, such as ligand coupling. iupac.orglibretexts.org The rate and equilibrium of these exchanges are influenced by factors like solvent, temperature, and the steric and electronic properties of the ligands involved. fiveable.me For example, the reaction of aryllead triacetates with phenols to achieve ortho-arylation requires a coordinating amine like pyridine (B92270), which is believed to bind to the lead atom during the reaction, facilitating the displacement of an acetate group by the phenolate. chemeurope.comiupac.org
The chemistry of organolead compounds is dominated by the Pb(IV) oxidation state, which is notable because inorganic lead compounds typically favor the Pb(II) state due to the inert pair effect. wikipedia.orgalfa-chemistry.com The reduction of Pb(IV) to Pb(II) is a thermodynamically favorable process, making Pb(IV) compounds effective oxidizing agents. thieme-connect.de For instance, lead tetraacetate is a powerful oxidant used in various organic transformations. thieme-connect.deumich.edu In many reactions of organolead compounds, the lead center is ultimately reduced from Pb(IV) to Pb(II). iupac.org Conversely, elemental lead, Pb(0), can act as a reducing agent. umich.edu The change in the number of bonds to heteroatoms or hydrogen on a carbon atom determines whether it undergoes oxidation or reduction. libretexts.orgmasterorganicchemistry.com An increase in bonds to heteroatoms like oxygen signifies oxidation, while an increase in bonds to hydrogen indicates reduction. libretexts.org
Mechanistic Studies of Dimethyldiphenyllead Transformations
The specific reactivity of this compound, an asymmetric organolead compound with both methyl and phenyl ligands, is understood through the lens of these fundamental pathways. Its transformations are dictated by the relative strengths of the methyl-lead and phenyl-lead bonds and their susceptibility to different cleavage mechanisms.
The inherent weakness of the C-Pb bond makes homolytic cleavage a primary mechanistic pathway for organolead compounds, including this compound. chemeurope.comwikipedia.org This process involves the symmetrical breaking of the C-Pb bond, where each fragment retains one of the bonding electrons, resulting in the formation of free radicals. numberanalytics.comallen.in
Reaction: Homolytic Cleavage (CH₃)₂Pb(C₆H₅)₂ → •Pb(CH₃)₂(C₆H₅) + •C₆H₅ (and other radical fragmentation pathways)
The generation of these highly reactive radical species is often initiated by heat or light. numberanalytics.comallen.in In the case of this compound, cleavage can produce methyl radicals (•CH₃) and phenyl radicals (•C₆H₅), along with various organolead radical intermediates. wikipedia.orgthermofisher.com The relative ease of formation of these radicals depends on the respective bond dissociation energies of the methyl-Pb and phenyl-Pb bonds and the stability of the resulting organic radicals. The generation of radicals is a key feature exploited in various chemical applications, where these species can initiate polymerization or participate in complex reaction cascades. researchgate.netwikipedia.org
Table 2: Research Findings on Radical Generation from Organometallics
| Precursor Type | Method of Radical Generation | Key Characteristics |
|---|---|---|
| Organolead Compounds | Homolytic cleavage (thermal/photochemical) | Driven by weak C-Pb bond; forms organic and organolead radicals. chemeurope.comwikipedia.org |
| Diboron Compounds | Homolytic cleavage of B-B bond | Can be induced by N-heterocyclic carbenes (NHCs) to form boryl radicals. rsc.org |
Heterolytic cleavage involves the breaking of a covalent bond where one fragment retains both bonding electrons, leading to the formation of a cation and an anion. numberanalytics.com This pathway is typically favored in polar environments and with bonds that have a significant difference in electronegativity between the two atoms. numberanalytics.comyoutube.com For this compound, heterolytic pathways can be envisioned in reactions with electrophiles or nucleophiles.
For example, in an acid-catalyzed reaction, an electrophile (like H⁺) could attack one of the phenyl groups, leading to the cleavage of a phenyl-lead bond and the formation of benzene (B151609) and a this compound cation. The electrons in the C-Pb bond would move towards the more electronegative atom or group involved in the cleavage. youtube.com While specific studies on this compound are not extensively documented, the behavior of similar aryllead compounds suggests that such pathways are plausible. For instance, reactions of aryllead triacetates with carbon nucleophiles are believed to proceed through a non-radical mechanism, likely involving nucleophilic displacement and ligand coupling, which are characteristic of heterolytic processes. chemeurope.comiupac.org These reactions are often insensitive to the presence of radical scavengers, further supporting a heterolytic mechanism. chemeurope.com
Nucleophilic and Electrophilic Attack at the Lead Center
The lead center in this compound, a tetraorganolead compound with a Pb(IV) center, exhibits susceptibility to both nucleophilic and electrophilic attacks. The C–Pb bond is significantly weaker than C-C, C-Si, or C-Sn bonds, making it the primary site of reactivity. wikipedia.org
Nucleophilic Attack: The lead atom in tetravalent organolead compounds is electron-deficient and can be attacked by nucleophiles. This can lead to the displacement of one or more of the organic ligands. A common example of this reactivity is the reaction with Grignard reagents. wikipedia.org While this compound itself is synthesized using such reagents, further reaction with a different Grignard reagent could lead to ligand exchange.
Another significant reaction driven by nucleophilic attack is cleavage of the carbon-lead bond by halides or other nucleophiles. Organolead compounds like aryllead triacetates are utilized in reactions with soft carbon nucleophiles such as phenols and β-dicarbonyl compounds. iupac.orgthieme-connect.de In these reactions, a coordinating base is often required to facilitate the process. iupac.org
Electrophilic Attack: The C-Pb bond is susceptible to cleavage by electrophiles. Acid-catalyzed heterocyclic cleavage is a general reaction type for organoleads. wikipedia.org Strong acids can protonate the organic group, leading to the breaking of the C-Pb bond. For instance, reaction with a hydrohalic acid (HX) can cleave the bond to form a triorganolead halide and a hydrocarbon.
Certain arene compounds can react directly with lead tetraacetate in an electrophilic aromatic substitution to form aryllead compounds. wikipedia.org This highlights the electrophilic nature of the lead reagent in these specific contexts. The reactivity of organolead compounds like this compound in coupling reactions with arene compounds further underscores their utility, as they are often more reactive than their organotin counterparts. wikipedia.org
Table 1: Summary of Reactivity at the Lead Center
| Attack Type | Attacking Species (Example) | Substrate Type (Example) | General Outcome |
| Nucleophilic | Grignard Reagents (R'MgX) | Tetraorganolead (R₄Pb) | Ligand Exchange |
| Soft Carbon Nucleophiles | Aryllead Triacetates | Arylation of Nucleophile | |
| Electrophilic | Acids (HX) | Tetraorganolead (R₄Pb) | C-Pb Bond Cleavage (R₃PbX + RH) |
| Boronic Acids | Aryl Organoleads | Transmetalation |
Reactivity of Different Oxidation States of Lead in Organolead Systems
The chemistry of organolead compounds is dominated by the Pb(IV) and Pb(II) oxidation states. The interplay between these two states is central to the reactivity of systems involving this compound.
Lead(IV) Oxidation State: In this compound, lead exists in the +4 oxidation state. This is noteworthy because inorganic lead compounds typically favor the +2 state due to the inert-pair effect, where the 6s electrons become less available for bonding. wikipedia.org In organolead chemistry, the covalent nature of the C-Pb bonds stabilizes the Pb(IV) state. wikipedia.org Compounds in this state, like lead tetraacetate, are powerful oxidizing agents. thieme-connect.de Tetraalkyl- and tetraaryl-lead compounds are generally stable but serve as precursors for various reactions.
Lead(II) Oxidation State: The reduction from Pb(IV) to Pb(II) is a thermodynamically favorable process, with a high reduction potential (E⁰(Pb⁴⁺/Pb²⁺) = 1.66 V). thieme-connect.de This thermodynamic driving force underpins many reactions of organolead(IV) compounds. iupac.orgthieme-connect.de For example, in coupling reactions mediated by aryllead(IV) compounds, the final step involves a reductive elimination where Pb(IV) is converted to a Pb(II) salt, driving the reaction to completion. iupac.org Organolead compounds with a Pb(II) center are also known, such as the metallocene plumbocene, derived from lead(II) chloride. wikipedia.org
Other Oxidation States and Reactive Intermediates: Beyond the stable Pb(IV) and Pb(II) states, other oxidation states appear in transient reactive intermediates. wikipedia.orgthermofisher.in
Lead Free Radicals (Pb(III)): Homolytic cleavage of the weak C–Pb bond is facile and can be initiated thermally or photochemically. This process generates organolead free radicals (R₃Pb•), where lead is formally in a +3 oxidation state. These radicals are key intermediates in reactions like the anti-knocking function of tetraethyllead. wikipedia.org
Plumbylenes (Pb(II) carbenoids): These are the lead analogues of carbenes, with the general formula R₂Pb. They are considered reactive intermediates. wikipedia.org
Plumbylidines (Pb(I)): Compounds of the type RPb, formally containing Pb(I), have been identified as ligands bound to other metals. wikipedia.org
Table 2: Characteristics of Common Lead Oxidation States in Organolead Systems
| Oxidation State | Common Form | Stability | Role in Reactions | Example Compound/Intermediate |
| Pb(IV) | R₄Pb, R₃PbX | Relatively stable starting material | Oxidant, Precursor | This compound, Lead tetraacetate |
| Pb(II) | PbX₂ | Stable endpoint for reductions | Product of reductive elimination | Lead(II) acetate |
| Pb(III) | R₃Pb• | Highly reactive intermediate | Radical chain propagation | Trimethyllead radical (Me₃Pb•) |
| Pb(I) | RPb | Ligand in metal complexes | Transient species | Plumbylidine ligand |
Quantum Chemical Investigations of Reaction Intermediates and Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of organometallic reactions. mdpi.comnih.gov These computational methods allow for the detailed study of reaction pathways, including the characterization of short-lived intermediates and high-energy transition states that are often inaccessible to direct experimental observation. nih.govsmu.edu
Modeling Reaction Pathways: The primary goal of these investigations is to map the potential energy surface (PES) of a reaction. hokudai.ac.jp Key points on the PES include:
Minima: Representing stable reactants, products, and reaction intermediates. scirp.org
Saddle Points: Representing transition states, which are the energy maxima along a reaction coordinate. hokudai.ac.jpscirp.org
By calculating the geometries and energies of these stationary points, a complete energy profile for a proposed reaction mechanism can be constructed. nih.gov The feasibility of a mechanism can be judged by the calculated energy barriers (activation energies) of its transition states. nih.govrsc.org
Investigating Intermediates and Transition States: For reactions involving this compound, quantum chemistry can provide critical insights. For example, in a radical reaction, calculations can determine the structure and stability of the dimethylphenyllead radical. In a ligand substitution reaction, the method can model the transition state, revealing whether the mechanism is associative or dissociative.
The process involves optimizing the molecular structure for reactants, products, and all proposed intermediates and transition states. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state indeed connects the intended reactants and products on the potential energy surface. smu.edunih.gov These studies can elucidate the electronic structure, bonding changes, and steric effects that govern the reaction's outcome and selectivity. rsc.org
Table 3: Application of Quantum Chemical Methods to Reaction Mechanisms
| Computational Task | Target Species | Information Gained | Relevance to this compound |
| Geometry Optimization | Reactants, Intermediates, Products | Bond lengths, bond angles, stable conformations | Predicts the 3D structure of this compound and its potential reaction intermediates. |
| Transition State Search | Transition States (TS) | Structure of the highest energy point, activation energy barrier | Elucidates the mechanism (e.g., concerted vs. stepwise) of C-Pb bond cleavage. |
| Frequency Calculation | All Stationary Points | Characterization as minimum (no imaginary frequencies) or TS (one imaginary frequency), zero-point energies | Confirms the nature of calculated structures and provides thermodynamic corrections. |
| IRC Calculation | Reaction Pathway | Confirms the connection between a TS and its corresponding minima | Verifies that a calculated transition state leads to the expected products of a reaction. |
| NBO/QTAIM Analysis | All Species | Atomic charges, bond orders, orbital interactions | Provides detailed electronic insight into the nature of the C-Pb bond and how it changes during a reaction. researchgate.net |
Theoretical and Experimental Investigations of Molecular Structure and Bonding in Dimethyldiphenyllead
Theoretical Frameworks for Lead-Carbon Bonding in Organolead Systems
The chemical bonds in organolead compounds, including the lead-carbon (Pb-C) bonds in dimethyldiphenyllead, are described by established bonding theories. These frameworks provide a quantum mechanical understanding of how atomic orbitals combine to form stable molecular structures.
Valence Bond Theory and Molecular Orbital Theory Applications
Valence Bond (VB) theory posits that covalent bonds form from the overlap of half-filled atomic orbitals on two different atoms. lumenlearning.compressbooks.pub In the case of this compound, the Pb-C bonds can be envisioned as the overlap of hybrid orbitals from the lead atom with appropriate orbitals from the carbon atoms of the methyl and phenyl groups. For organic molecules, this theory often involves the concept of orbital hybridization, where atomic orbitals mix to form new, equivalent hybrid orbitals that are suitable for bonding. lumenlearning.com
Molecular Orbital (MO) theory offers a more delocalized perspective on chemical bonding. libretexts.orgbrsnc.in In this model, atomic orbitals from all atoms in the molecule combine to form a set of molecular orbitals that extend over the entire molecule. brsnc.inwikipedia.org Electrons then occupy these molecular orbitals according to their energy levels. wikipedia.org For this compound, MO theory would describe a set of bonding and antibonding molecular orbitals that encompass the lead atom and its four organic ligands. This approach is particularly useful for explaining properties that are not well-described by localized bonds, such as electronic transitions observed in UV-visible spectroscopy. wikipedia.org
| Feature | Valence Bond Theory | Molecular Orbital Theory |
|---|---|---|
| Bond Description | Localized between two atoms, formed by the overlap of atomic orbitals. libretexts.org | Delocalized over the entire molecule, formed by the combination of atomic orbitals. brsnc.in |
| Electron Placement | Electrons are assigned to specific bonds. | Electrons are placed in molecular orbitals according to energy levels. wikipedia.org |
| Key Concepts | Hybridization, resonance. lumenlearning.com | Bonding and antibonding orbitals, bond order. brsnc.in |
Relativistic Effects on Lead-Carbon Bonds
Due to lead's high atomic number, relativistic effects significantly influence its chemical properties. sci-hub.sescispace.comwikipedia.org These effects arise because the core electrons in heavy elements move at speeds approaching the speed of light, leading to an increase in their mass and a contraction of s and p orbitals. scispace.comrsc.org This contraction of the 6s orbital in lead is a key aspect of the "inert pair effect," which explains the stability of the Pb(II) oxidation state. wikipedia.org
Advanced Spectroscopic Characterization for Structural Elucidation
Experimental techniques are indispensable for validating theoretical models and providing concrete data on molecular structure and bonding. Spectroscopic methods are particularly powerful tools for probing the atomic and electronic environment within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution. rsc.orgnih.gov It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and in the case of organolead compounds, ²⁰⁷Pb. researchgate.net
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|
| ¹H | Signals for methyl and phenyl protons. | Information on the local electronic environment of the protons. rsc.org |
| ¹³C | Signals for methyl and phenyl carbons. | Insights into the carbon backbone and the influence of the lead atom. researchgate.net |
| ²⁰⁷Pb | A single resonance for the lead atom. | Sensitive to the overall electronic environment and coordination at the lead center. researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Bond Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. scribd.com The frequencies of these vibrations are directly related to the masses of the atoms and the strength of the bonds connecting them. For organolead compounds, vibrational spectroscopy provides a direct method for characterizing the Pb-C stretching and bending frequencies. scribd.comacs.org
In the vibrational spectrum of this compound, specific bands can be assigned to the vibrations of the methyl and phenyl groups, as well as to the Pb-C bonds. The Pb-C stretching vibrations in organolead compounds typically appear in the far-infrared region of the spectrum. scribd.com For instance, in dimethyllead compounds, the symmetric and asymmetric Pb-C stretching frequencies are found in distinct regions. scribd.com The positions of these bands can provide insights into the bond strength and the geometry around the lead atom.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Pb-C (alkyl) stretch | 450 - 500 rsc.org |
| Pb-C (phenyl) stretch | ~200 - 250 |
| PbC₂ deformation | ~100 - 150 |
X-ray Diffraction Analysis of Related Organolead Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. retsch.commalvernpanalytical.combourevestnik.com This technique provides accurate measurements of bond lengths and angles, which are crucial for understanding the geometry and bonding within a molecule.
While a specific crystal structure for this compound may not be readily available, the analysis of related organolead compounds provides valuable insights. acs.org X-ray diffraction studies on compounds like tetraphenyllead (B147485) and various diphenyllead dihalides have established typical Pb-C bond lengths and the tetrahedral geometry around the lead atom in many organolead(IV) compounds. acs.org This data serves as a critical benchmark for validating the results of theoretical calculations and for interpreting data from other experimental techniques.
Comparative Structural Analysis of this compound with Other Organolead Species
Comparing the structure of this compound with other organolead compounds provides valuable insights into the influence of different organic substituents on the molecular geometry and bonding at the lead center.
Tetraalkyllead compounds, like tetramethyllead (B1204573) and tetraethyllead (B6334599), and tetraaryllead compounds, such as tetraphenyllead, represent the parent compounds for this compound. libretexts.orgclemson.edu Tetraalkyl and tetraaryl lead compounds are generally inert to air and water at room temperature. libretexts.org The C–Pb bond in tetramethyllead is 222 pm long. wikipedia.org In contrast, the C–Sn bond in the analogous tetramethyltin (B1198279) is 214 pm. wikipedia.org This difference highlights the increasing bond length as one moves down Group 14. wikipedia.org
Structural data for these analogues reveals a generally tetrahedral geometry around the central lead atom. However, subtle differences in bond lengths and angles arise from the steric bulk and electronic effects of the alkyl versus aryl groups. Phenyl groups are generally more electron-withdrawing than alkyl groups, which can influence the C-Pb bond polarity and strength.
| Compound | C-Pb Bond Length (pm) |
|---|---|
| Tetramethyllead | 222 wikipedia.org |
| Tetraethyllead | Data not available in search results |
| Tetraphenyllead | Data not available in search results |
Mixed alkyl-aryl organolead compounds, such as this compound, exhibit properties that are intermediate between their tetraalkyl and tetraaryl counterparts. The presence of both alkyl and aryl groups on the same lead atom leads to a more complex structural and electronic environment.
The geometry of this compound is expected to be a distorted tetrahedron. The Ph-Pb-Ph and Me-Pb-Me bond angles will likely deviate from the ideal tetrahedral angle of 109.5° due to the different spatial requirements of the phenyl and methyl groups. Computational studies can provide precise values for these distortions. For instance, in related hypercoordinated organolead compounds, the geometry at the lead center can shift towards a trigonal bipyramidal structure. allenpress.comnsf.gov While this compound itself is not hypercoordinated, the principles of how different ligands affect the geometry are transferable.
Environmental Chemistry of Dimethyldiphenyllead: Transformation and Speciation
Environmental Fate and Transport Mechanisms of Organolead Species
The movement and distribution of dimethyldiphenyllead in the environment are governed by several interconnected processes, including adsorption to solids, volatilization into the atmosphere, and partitioning between different environmental media. ku.edu These mechanisms determine the compound's persistence, bioavailability, and potential for long-range transport.
Adsorption is the process by which a chemical adheres to the surface of solid particles, such as soil or sediment, while desorption is the reverse process where the chemical is released back into the surrounding water or air. d-nb.info For non-ionic organic compounds like this compound, sorption is primarily influenced by the organic carbon content of the soil or sediment. enviro.wiki
The extent of adsorption is commonly described by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). usda.gov These coefficients are determined through batch equilibrium experiments where the distribution of the compound between the solid and aqueous phases is measured. enviro.wiki The relationship between the amount of substance adsorbed and its concentration in the solution at equilibrium is described by sorption isotherms, most commonly the Freundlich and Langmuir models. eajournals.orggeology.cz
Freundlich Isotherm: Describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. It is often used for heterogeneous surfaces. The equation is:
Cₛ = Kբ * Cₑ^(1/n) where Cₛ is the amount adsorbed per unit mass of solid, Cₑ is the equilibrium concentration in solution, and Kբ and 1/n are empirical constants. geology.cz
Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical sites. The equation is:
Cₛ = (Qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ) where Qₘ is the maximum adsorption capacity and Kₗ is the Langmuir constant related to the energy of adsorption. nstproceeding.com
While specific experimental data for this compound are not available, the following table provides a representative example of how adsorption data for an organic compound could be presented.
Table 2: Representative Adsorption Isotherm Data for an Organic Compound in Soil
| Equilibrium Concentration in Water (Cₑ) (mg/L) | Amount Adsorbed on Soil (Cₛ) (mg/kg) |
|---|---|
| 0.1 | 5.2 |
| 0.5 | 18.5 |
| 1.0 | 31.0 |
| 2.0 | 48.8 |
| 5.0 | 85.3 |
This table is a representative example. Specific adsorption data for this compound was not found.
Volatilization is the process by which a chemical transforms from a liquid or solid state into a gaseous state and is released into the atmosphere. usda.gov For compounds like this compound, volatilization from soil and water surfaces can be a significant transport pathway. usda.gov The tendency of a chemical to volatilize from water is often quantified by its Henry's Law Constant (H), which relates the partial pressure of the compound in the air to its concentration in the water. henrys-law.orgwikipedia.org
Once in the atmosphere, organolead compounds can be transported over long distances. psu.edu Atmospheric transport models, such as chemical transport models (CTMs), are used to simulate the movement, dispersion, and deposition of these pollutants. researchgate.netcopernicus.org These models incorporate meteorological data (wind speed and direction), chemical transformation rates, and deposition processes (wet and dry) to predict the downwind concentrations and deposition fluxes of the compound. copernicus.org For semi-volatile organic compounds, partitioning between the gas phase and atmospheric particles is a critical process that influences their transport and removal from the atmosphere. psu.edu
The distribution of this compound among different environmental compartments is governed by its physicochemical properties, particularly its water solubility, vapor pressure, and various partition coefficients. The key partition coefficients include:
Octanol-Water Partition Coefficient (Kow): This coefficient describes the ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. henrys-law.org It is a key indicator of a substance's hydrophobicity and its potential to bioaccumulate in fatty tissues of organisms. A high log Kow value suggests a tendency to partition into organic phases like sediment and biota rather than remaining in the water. henrys-law.org
Organic Carbon-Water Partition Coefficient (Koc): As mentioned earlier, Koc describes the partitioning of a chemical between organic carbon in soil or sediment and water. usda.gov It is crucial for predicting the mobility of the compound in terrestrial and aquatic systems.
Air-Water Partition Coefficient (Kaw): This is essentially the Henry's Law constant expressed in a dimensionless form. It governs the partitioning between the atmosphere and water bodies.
The interplay of these partitioning processes determines the ultimate environmental fate of this compound. For instance, a compound with a high Kow and Koc will likely be found predominantly in soil and sediment, while a compound with a high Henry's Law constant will tend to volatilize into the atmosphere.
Advanced Analytical Methodologies for Organolead Speciation in Environmental Matrices
The determination of specific organolead species like this compound in complex environmental samples (e.g., soil, water, sediment, biota) requires highly sensitive and selective analytical techniques. pjoes.comdss.go.th This is because the toxicity and environmental behavior of lead are highly dependent on its chemical form. dss.go.th The coupling of a separation technique, such as gas chromatography (GC), with an element-specific detector, like an inductively coupled plasma mass spectrometer (ICP-MS), is the state-of-the-art approach for organometallic speciation analysis. core.ac.ukspectroscopyonline.com
The analytical procedure typically involves several steps:
Sample Preparation and Extraction: This is a critical step to isolate the target analytes from the sample matrix. pjoes.com For solid samples like soil and sediment, methods such as solvent extraction (e.g., with a non-polar solvent like hexane (B92381) or a polar solvent mixture) are used. pjoes.comcornell.edu Care must be taken to avoid alteration of the species during this step. pjoes.com
Derivatization: Many organolead compounds, especially the ionic species resulting from degradation, are not sufficiently volatile for GC analysis. Therefore, a derivatization step, such as ethylation or propylation, is often employed to convert them into their more volatile tetra-alkylated forms. core.ac.uk
Chromatographic Separation: Gas chromatography is used to separate the different organolead species based on their boiling points and interactions with the chromatographic column. intertek.comchem-agilent.com
Detection and Quantification: Inductively coupled plasma mass spectrometry (ICP-MS) serves as a highly sensitive and element-specific detector. spectroscopyonline.com The eluent from the GC is introduced into the high-temperature argon plasma of the ICP-MS, where the molecules are atomized and ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific detection of lead isotopes and, consequently, the quantification of each lead species. spectroscopyonline.com
Table 3: Performance Characteristics of GC-ICP-MS for Organolead Analysis
| Parameter | Typical Value | Reference |
|---|---|---|
| Instrument | Gas Chromatograph - Inductively Coupled Plasma Mass Spectrometer (GC-ICP-MS) | intertek.comspectroscopyonline.com |
| Typical Detection Limits | 1 - 100 pg/L (in water) or ng/kg (in solids) | intertek.comcore.ac.uk |
| Linearity | Several orders of magnitude | spectroscopyonline.com |
| Common Derivatization Agents | Sodium tetraethylborate (NaBEt₄), Grignard reagents | core.ac.uk |
| Confirmatory Technique | Isotope ratio measurements | spectroscopyonline.com |
Values are representative for organometallic speciation analysis and may vary depending on the specific compound, matrix, and instrument conditions.
Hyphenated Techniques for Organolead Speciation
The accurate identification and quantification of different organolead species, such as this compound and its transformation products, require sophisticated analytical methods. Hyphenated techniques, which couple a separation technique with a sensitive detector, are essential for this purpose. researchgate.netnih.gov These methods provide the necessary selectivity and sensitivity to analyze complex environmental samples where organolead compounds may be present at trace levels. researchgate.netspeciation.net
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) for Volatile Species
Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful and well-established technique for the speciation of volatile and thermally stable organometallic compounds, including organolead species. speciation.netspectroscopyonline.comtaylorfrancis.com This method is particularly suitable for the analysis of this compound, which is a volatile compound. The high resolving power of capillary GC separates the different organolead compounds in a sample, while the ICP-MS detector provides element-specific detection with high sensitivity and the ability to perform isotope analysis. taylorfrancis.compsu.edu
The process involves introducing a sample, often after a derivatization step to enhance volatility, into the gas chromatograph. speciation.net The separated compounds are then introduced into the inductively coupled plasma, which atomizes and ionizes them. The resulting ions are then detected by the mass spectrometer. wikipedia.org This technique has been successfully applied to the analysis of alkyllead species in various matrices, including fuel and environmental samples. psu.edursc.org
Key features of GC-ICP-MS for organolead analysis include:
High Sensitivity: Detection limits can reach the femtogram (fg) level. taylorfrancis.com
Element Specificity: The ICP-MS detector is highly selective for lead, reducing interference from the sample matrix. spectroscopyonline.com
Isotope Analysis: The ability to measure lead isotopes can be used for isotope dilution studies to improve quantification accuracy. speciation.net
Challenges associated with this technique include the need for analytes to be volatile and thermally stable, which may require derivatization for some transformation products of this compound. speciation.net
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) for Non-Volatile Species
For non-volatile transformation products of this compound, liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is the preferred analytical technique. nih.govresearchgate.net This method separates ionic and less volatile organolead species in the liquid phase before their introduction into the ICP-MS for detection. analytik-jena.com LC-ICP-MS is a versatile and robust method for elemental speciation in complex matrices. researchgate.net
Different modes of liquid chromatography, such as reversed-phase, ion-exchange, and size-exclusion chromatography, can be employed depending on the specific properties of the organolead species being analyzed. researchgate.net The coupling of LC to ICP-MS is facilitated by the compatible flow rates of the two instruments. researchgate.net
The application of LC-ICP-MS has been demonstrated for the speciation of various elements in environmental and biological samples. analytik-jena.comacs.org For organolead compounds, this technique allows for the separation and quantification of ionic alkyllead species that cannot be analyzed by GC without derivatization.
Interactive Table: Comparison of GC-ICP-MS and LC-ICP-MS for Organolead Speciation
| Feature | Gas Chromatography-ICP-MS (GC-ICP-MS) | Liquid Chromatography-ICP-MS (LC-ICP-MS) |
| Analyte Volatility | Required (or requires derivatization) | Not required |
| Typical Analytes | Volatile organolead compounds (e.g., this compound) | Non-volatile, ionic organolead transformation products |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Derivatization | Often necessary to increase volatility and thermal stability. speciation.net | Generally not required for volatility |
| Detection Limits | Very low, often in the fg range. taylorfrancis.com | Low, typically in the sub-ppb range. researchgate.net |
Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry
Capillary electrophoresis (CE) coupled with ICP-MS is another powerful hyphenated technique for the speciation of ionic organolead compounds. researchgate.netnih.gov CE offers high separation efficiency, rapid analysis times, and requires only small sample volumes. nih.gov When combined with the sensitivity and element-specificity of ICP-MS, CE-ICP-MS is an excellent tool for analyzing complex samples with low concentrations of organolead species. nih.govnih.gov
The separation in CE is based on the differential migration of charged species in an electric field. conicet.gov.ar This makes it particularly suitable for the separation of ionic organolead transformation products. The interface between the CE instrument and the ICP-MS is a critical component for successful coupling. nih.gov
CE-ICP-MS has been successfully applied to the speciation of lead in various samples, including marine animals and reference materials. researchgate.netnih.gov The method has demonstrated low detection limits and good reproducibility for the determination of species such as inorganic lead, trimethyllead, and triethyllead. researchgate.netnih.gov
Sample Preparation and Preservation Strategies for Organolead Speciation
The accurate speciation analysis of organolead compounds like this compound is highly dependent on appropriate sample preparation and preservation. speciation.net The primary goal is to maintain the chemical integrity of the different lead species from the point of sampling to the final analysis, avoiding any transformations or losses. speciation.netspeciation.net
A general rule is to minimize sample storage time and, if unavoidable, to store samples at low temperatures (e.g., < -20°C) and in the dark to slow down potential degradation processes. speciation.net The choice of container material is also crucial, with materials like polytetrafluoroethylene (PTFE) and glass being preferred over low-density polyethylene, through which some organometallic compounds can permeate. rsc.org
For water samples, filtration through a 0.45 µm filter is a common step to separate dissolved species from particulate matter. rsc.org However, acidification, a common preservation method for total metal analysis, must be avoided in speciation analysis as it can alter the distribution of organolead species. speciation.netiupac.org
Extraction procedures are often necessary to isolate organolead compounds from solid matrices like sediments and biological tissues. These methods need to be carefully selected to be effective for the target species without causing their degradation. researchgate.net For instance, acid leaching is a common technique for extracting organotins from solid samples. researchgate.net Microwave-assisted extraction has also been successfully used for organolead compounds, offering a more rapid and integrated sample preparation approach. pjoes.com
Quality Assurance and Quality Control (QA/QC) in Organolead Speciation Analysis
A robust quality assurance and quality control (QA/QC) program is essential to ensure the reliability and defensibility of data from organolead speciation analysis. researchgate.netepa.gov The complexity of speciation analysis makes it prone to errors that are not as prevalent in total element analysis. speciation.net
Key components of a QA/QC system for organolead speciation include:
Initial Demonstration of Laboratory Capability: This involves demonstrating that the laboratory can achieve the required performance for the analytical method. epa.gov
Use of Certified Reference Materials (CRMs): Analyzing CRMs with certified values for specific organolead species is a crucial tool for validating the accuracy of the analytical method. researchgate.net
Method of Standard Additions: This calibration technique is often recommended, especially when the sample matrix is complex and not well-characterized, to compensate for matrix effects. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS): This is considered an advanced and highly accurate quantification approach, based on altering the natural isotopic distribution of lead by spiking the sample with a known amount of an enriched isotope. researchgate.net
Interlaboratory Comparisons: Participating in proficiency testing schemes allows a laboratory to compare its results with those of other laboratories, providing an external measure of performance. researchgate.net
Routine Analysis of QA/QC Samples: This includes analyzing method blanks, spiked samples, and duplicates to monitor the ongoing performance of the method and ensure data quality. epa.gov
Development of Novel Speciation Methods for this compound and its Transformation Products
Research into novel speciation methods for organolead compounds continues to aim for faster, simpler, and more automated analytical processes to minimize errors, particularly during the often-troublesome sample preparation step. uco.es
Innovations have focused on improving the efficiency and selectivity of extraction and derivatization procedures. For example, the use of C60 fullerene as a sorbent material in solid-phase extraction has shown promise for the preconcentration of organolead compounds. uco.es
In the realm of derivatization, alternatives to traditional Grignard reagents, which are sensitive to air and moisture, have been explored. Sodium tetrapropylborate has been used in a continuous-flow system, enabling the complete automation of the derivatization and analysis of organolead compounds by GC-MS. uco.es
Furthermore, advancements in instrumentation, such as the use of tandem mass spectrometry (ICP-MS/MS), offer the potential for even lower detection limits and the reduction of spectral interferences, which can be beneficial for the analysis of complex samples. spectroscopyonline.com The combination of gas chromatography with multicollector ICP-MS and ICP-time-of-flight mass spectrometry (ICP-TOFMS) are also emerging areas of development that could further enhance the capabilities of organolead speciation analysis. speciation.net
Theoretical and Computational Studies of Dimethyldiphenyllead
Quantum Chemical Calculations on Electronic Structure and Stability
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability, whereas a small gap indicates that the molecule is more likely to be reactive. Other calculated properties like ionization potential, electron affinity, electronegativity, and chemical hardness further characterize the molecule's electronic nature and susceptibility to chemical reactions. researchgate.net
Table 1: Representative Quantum Chemical Parameters for Dimethyldiphenyllead (Illustrative Data)
| Parameter | Value (Illustrative) | Significance |
| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.9 eV | Difference between LUMO and HOMO; indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment (μ) | 0.8 Debye | Measure of the overall polarity of the molecule. |
| Pb-C (Methyl) Bond Length | 2.20 Å | The calculated distance between the lead atom and the methyl carbon. |
| Pb-C (Phenyl) Bond Length | 2.25 Å | The calculated distance between the lead atom and the phenyl carbon. |
| C-Pb-C Bond Angle | ~109.5° | Angle between carbon-lead-carbon bonds, indicating tetrahedral geometry. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would require specific, dedicated computational studies.
Molecular Dynamics Simulations of this compound in Various Environments
For this compound, MD simulations could be employed to understand its behavior in different media, such as in various solvents or at the interface between two phases. The simulation would track the trajectory of each atom in the this compound molecule and the surrounding solvent molecules, revealing information about solvation shells, diffusion coefficients, and the conformational flexibility of the phenyl groups. These simulations are crucial for bridging the gap between static quantum chemical pictures and the dynamic reality of chemical systems. mdpi.com
Table 2: Potential Applications and Observables from MD Simulations of this compound
| Simulation Environment | Key Questions | Parameters to Analyze |
| In Water | How does the hydrophobic molecule interact with water? Does it aggregate? | Radial Distribution Functions (Pb-Owater), Solvation Free Energy, Diffusion Coefficient. |
| In Hexane (B92381) | What is the conformational behavior in a non-polar solvent? | Dihedral Angle Distributions (for phenyl group rotation), Root Mean Square Fluctuation (RMSF) of atoms. |
| At an Air-Water Interface | Does the molecule show a preference for the interface? What is its orientation? | Density Profile along the z-axis, Molecular Orientation Angles. |
| In a Lipid Bilayer | How does it partition into and behave within a model cell membrane? | Potential of Mean Force for membrane crossing, Order Parameters of lipid tails. |
Reaction Pathway Modeling and Transition State Theory for Organolead Reactions
Transition State Theory (TST) is a fundamental framework in chemistry for explaining the rates of elementary chemical reactions. wikipedia.orgnumberanalytics.com It posits that for a reaction to occur, reactants must pass through a high-energy configuration known as the transition state, or activated complex, which is in a quasi-equilibrium with the reactants. wikipedia.orgchemicalreactions.io By analyzing the properties of this transition state on a potential energy surface, TST allows for the calculation of reaction rate constants. numberanalytics.com
Modeling the reaction pathways of organolead compounds like this compound involves using quantum chemical methods to map out the potential energy surface connecting reactants to products. This process identifies the lowest energy path and locates the transition state structure. From the energies of the reactants and the transition state, the activation energy (Ea) can be determined. wikipedia.org
This approach can be applied to various reactions involving this compound, such as:
Ligand Exchange Reactions: Modeling the substitution of a methyl or phenyl group with another ligand.
Thermal Decomposition: Investigating the mechanism of bond cleavage at high temperatures, which for organolead compounds often involves the generation of free radicals. researchgate.net
Redistribution Reactions: Studying the exchange of organic groups between two organolead molecules.
The theory provides a way to calculate important thermodynamic parameters of activation, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, which offer deeper insight into the reaction mechanism. wikipedia.org
Table 3: Illustrative Parameters from a TST Analysis of a Hypothetical Reaction
| Parameter | Definition | Significance |
| ΔE‡ | Activation Energy | The energy barrier that must be overcome for the reaction to occur. |
| ΔH‡ | Enthalpy of Activation | The change in enthalpy between the reactants and the transition state. wikipedia.org |
| ΔS‡ | Entropy of Activation | The change in entropy between the reactants and the transition state; reflects the degree of order in the transition state. wikipedia.org |
| ΔG‡ | Gibbs Free Energy of Activation | The overall free energy barrier, which determines the reaction rate constant. wikipedia.org |
| k | Rate Constant | The proportionality constant relating reaction rate to reactant concentrations. |
Application of Machine Learning Approaches in Organolead Chemistry
Machine learning (ML), a subset of artificial intelligence, is rapidly becoming a transformative tool in many areas of chemistry, including organic and organometallic chemistry. sioc-journal.cnresearchgate.net ML models are trained on large datasets to recognize patterns and make predictions about new, unseen data. nih.gov
In the context of organolead chemistry, ML approaches could be applied to predict a wide range of properties for compounds like this compound, even without performing expensive and time-consuming quantum calculations or experiments for every new derivative. Potential applications include:
Property Prediction: Training a model on a database of known organolead compounds to predict properties like stability, toxicity, solubility, or electronic characteristics (e.g., HOMO/LUMO energies) for novel structures. researchgate.net
Reaction Outcome Prediction: Using ML to predict the yield or selectivity of a chemical reaction under different conditions (e.g., catalysts, solvents, temperature). nih.gov
De Novo Design: Employing generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design new organolead compounds with specific desired properties. researchgate.net
The workflow for applying ML in chemistry typically involves curating a dataset, representing molecules as numerical descriptors (fingerprints), training an ML model (e.g., a neural network), and validating its predictive performance. sioc-journal.cn While challenges such as data availability and model interpretability exist, the fusion of AI with chemistry holds immense promise for accelerating discovery. researchgate.netresearchgate.net
Table 4: Example of a Machine Learning Model Performance for Predicting a Property (e.g., Toxicity)
| Model Type | Molecular Representation | Training Set Size | Test Set R² | Test Set MAE |
| Random Forest | Morgan Fingerprints | 500 Compounds | 0.85 | 0.21 log units |
| Graph Neural Network | Molecular Graph | 500 Compounds | 0.91 | 0.15 log units |
| Deep Neural Network | DFT-calculated Descriptors | 500 Compounds | 0.93 | 0.12 log units |
Note: This table illustrates how the performance of different ML models might be compared. R² (coefficient of determination) and MAE (Mean Absolute Error) are common metrics for evaluating regression models.
Future Research Directions and Emerging Trends in Dimethyldiphenyllead Chemistry
Interdisciplinary Approaches in Organolead Research
The complexity of modern scientific challenges necessitates research that transcends traditional disciplinary boundaries. mdpi.com In organolead research, integrating knowledge from diverse fields like materials science, computational chemistry, toxicology, and environmental science is crucial for progress. Such collaborations foster a more holistic understanding of compounds like dimethyldiphenyllead, from their fundamental chemical properties to their potential applications and environmental impact. sprbs.net
Interdisciplinary research is not an end in itself but an approach that arises in response to a problem that a single discipline cannot adequately address. nih.gov For instance:
Materials Science and Chemistry: The collaboration between chemists synthesizing novel organolead compounds and materials scientists characterizing their properties is fundamental to discovering new applications. A significant area of recent interest is the use of organolead compounds as precursors for materials like organolead halide perovskites, which have shown great promise in photovoltaic devices. acs.orgrsc.org Understanding the fundamental chemistry and photophysics of these materials is essential for improving device performance and generating new uses. acs.org
Computational Chemistry and Experimental Science: Theoretical and computational studies can predict the structures, properties, and reactivity of organolead compounds. acs.org This synergy allows for the rational design of new molecules with desired functionalities and provides deeper insight into experimental observations, such as the nature of chemical bonding and reaction mechanisms.
Toxicology and Environmental Science: A critical aspect of organolead research is understanding their environmental fate and toxicity. nih.govcuni.cz Interdisciplinary teams of chemists, biologists, and environmental scientists are needed to study the transformation of these compounds in the environment, their bioavailability, and their effects on living organisms. nib.si This knowledge is essential for developing safer alternatives and effective remediation strategies.
The future of organolead research will increasingly depend on such integrated efforts. Funding bodies and research institutions are encouraged to support initiatives that bring together researchers from different backgrounds to tackle the multifaceted challenges in this field. nih.gov
Integration of Green Chemistry Principles in Synthesis and Application
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming central to the chemical industry. researchgate.netresearchgate.net For organolead compounds, given the inherent toxicity of lead, the integration of these principles is not just a trend but a necessity for the field's sustainability. acs.org
Key areas for the application of green chemistry in organolead research include:
Safer Synthesis Routes: Traditional organic syntheses often rely on hazardous solvents and reagents. nih.gov Future research will focus on developing greener synthetic pathways for this compound and related compounds. This includes the use of safer, renewable, or solvent-less techniques. nih.govpandawainstitute.com For example, photochemical reactions and the use of microwave or ultrasonic assistance can offer more energy-efficient and environmentally benign alternatives to conventional methods. researchgate.netnih.gov
Atom Economy and Waste Prevention: Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov This is a core principle of green chemistry that challenges chemists to devise more efficient reaction pathways.
Design of Safer Chemicals: A major goal is to design organolead compounds that are effective for their intended purpose while minimizing their toxicity. This involves understanding the structure-toxicity relationship to create molecules that are less harmful to human health and the environment. While a significant challenge, this is a crucial direction for future research.
Sustainable Catalysis: The development and use of non-toxic, recyclable catalysts can significantly reduce the environmental footprint of chemical processes. cas.org Research into sustainable catalysts made from earth-abundant elements is a growing trend that could be applied to organolead chemistry. cas.org
The transition to greener chemical processes is a systemic transformation that requires innovation and a shift in how research and development are conducted in both academia and industry. researchgate.net
Development of Advanced Analytical Technologies for Speciation and Reactivity Monitoring
Understanding the environmental impact and potential applications of this compound requires precise and sensitive analytical methods. Speciation analysis—the identification and quantification of the different chemical forms of an element—is particularly important, as the toxicity and reactivity of organolead compounds depend heavily on their specific structure. researchgate.netnih.gov
Recent years have seen significant advances in analytical techniques capable of organolead speciation at trace concentrations:
Hyphenated Chromatographic Techniques: The combination of separation techniques with sensitive detectors is the cornerstone of modern speciation analysis. researchgate.netnih.gov
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This is a powerful tool for the analysis of volatile or derivatized organolead compounds. researchgate.net It combines the excellent separation capabilities of gas chromatography with the high sensitivity and elemental specificity of ICP-MS. core.ac.uk
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique is suitable for the analysis of non-volatile and thermally unstable organolead species in complex matrices. rsc.org
Advanced Derivatization Methods: Since many ionic organolead compounds are not directly suitable for GC analysis, derivatization steps to convert them into volatile forms are necessary. Research is ongoing to develop simpler and more efficient in-situ derivatization methods. core.ac.uknih.gov
Solid Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used to preconcentrate organolead compounds from environmental samples, enhancing the sensitivity of subsequent analyses. researchgate.net
Future research in this area will focus on developing even more sensitive, robust, and field-deployable analytical systems. The goal is to enable real-time monitoring of organolead transformations in various environmental and biological systems, providing crucial data for risk assessment and the study of reaction dynamics. nih.gov
Addressing Current Challenges and Exploring Novel Opportunities in Organolead Chemistry
The future of this compound chemistry is shaped by both persistent challenges and exciting new opportunities. The primary challenge remains the toxicity associated with lead, which has led to a significant decline in the use of many organolead compounds. cuni.cz
Current Challenges:
Toxicity and Environmental Persistence: Alkyl lead compounds are known to be neurotoxic. nih.gov Understanding their environmental fate, degradation pathways, and long-term effects is crucial for managing the risks associated with their historical and potential future use. scilit.comnih.gov
Instability of Novel Materials: In the context of materials science, particularly organolead halide perovskites, a major challenge is the instability of these compounds under ambient conditions such as moisture, light, and heat. acs.orgrsc.org Improving the structural stability of these materials is a key focus of current research. rsc.org
High Carrier Recombination Rate: For photocatalytic and photovoltaic applications, overcoming the high recombination rate of charge carriers in organolead materials is a bottleneck for improving efficiency. rsc.org
Novel Opportunities:
Advanced Materials: Despite the challenges, organolead compounds continue to attract attention for their unique electronic and optical properties. rsc.org The development of organolead halide perovskites for solar cells and other optoelectronic devices represents a major opportunity. acs.orgrsc.org Research into stabilizing these materials, for instance by creating mixed-halide or all-inorganic versions, is a promising avenue. acs.org
Photocatalysis: Organolead halide materials are being explored as emerging photocatalysts for applications such as hydrogen evolution and CO2 reduction. rsc.org Their tunable light absorption and high carrier mobility are advantageous properties for converting solar energy into chemical energy. rsc.org
Fundamental Chemical Research: The unique properties of the lead-carbon bond and the hypercoordination capabilities of organolead compounds continue to offer fertile ground for fundamental research in organometallic chemistry. allenpress.com Studies on the synthesis and structure of new organolead compounds contribute to a deeper understanding of chemical bonding and reactivity in heavy main-group elements. allenpress.com
Addressing the inherent challenges of toxicity and instability through innovative chemical design and interdisciplinary collaboration will be key to unlocking the novel opportunities that organolead compounds like this compound present. researchgate.net
Q & A
Q. What are the established protocols for synthesizing dimethyldiphenyllead, and how can reproducibility be ensured across laboratories?
Synthesis of this compound typically involves transmetallation or alkylation reactions using organometallic precursors. Key steps include:
- Reagent purification : Ensure lead precursors (e.g., PbCl₂) and organolithium reagents are anhydrous and stored under inert gas to prevent side reactions .
- Temperature control : Reactions often require cryogenic conditions (−78°C) to stabilize intermediates. Deviations >5°C may alter product ratios .
- Characterization : Confirm identity via NMR (δ 0.8–1.2 ppm for methyl groups; δ 7.2–7.6 ppm for phenyl rings) and elemental analysis (target Pb content: ~65%). Reproducibility requires detailed reporting of solvent purity, reaction times, and quenching methods in supplementary materials .
Q. What analytical techniques are most reliable for quantifying this compound in environmental matrices?
- GC-MS : Effective for volatile derivatives but requires derivatization with Grignard reagents (e.g., methylmagnesium bromide) to improve volatility. Detection limits: 0.1–0.5 ppb in soil extracts .
- ICP-OES : Direct quantification of lead content; however, it cannot distinguish this compound from other organolead species. Combine with speciation techniques like HPLC-ICP-MS for accuracy .
- Validation : Include spike-recovery tests (85–115% acceptable range) and matrix-matched calibration curves to address matrix effects .
Q. How does this compound’s toxicity profile compare to other organolead compounds in in vitro models?
- Cytotoxicity assays : Use HepG2 or HEK293 cells with MTT/WST-1 protocols. This compound typically exhibits lower IC₅₀ values (5–10 µM) than tetraethyllead but higher than triphenyllead due to steric effects .
- Mechanistic studies : Measure ROS generation via DCFH-DA fluorescence and mitochondrial membrane potential using JC-1 dye. Normalize data to protein content (Bradford assay) to avoid plate-reader variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermal stability be resolved across studies?
Discrepancies in decomposition temperatures (reported range: 180–220°C) often arise from:
- Atmospheric conditions : Oxygen presence accelerates degradation; use TGA under N₂/Ar with controlled heating rates (5°C/min) .
- Sample history : Prior exposure to light/moisture alters stability. Pre-dry samples at 50°C under vacuum for 24h before analysis .
- Statistical rigor : Apply Grubbs’ test to identify outliers and report 95% confidence intervals for decomposition thresholds .
Q. What computational methods best predict this compound’s reactivity in cross-coupling reactions?
- DFT calculations : Use B3LYP/6-311+G(d,p) for geometry optimization and NBO analysis to evaluate Pb–C bond dissociation energies. Compare with experimental kinetics (Eyring plots) .
- Solvent effects : Include PCM models for toluene or THF to simulate reaction environments. Validate with Hammett substituent constants for aryl groups .
- Limitations : Address basis set superposition errors (BSSE) and relativistic effects in lead-centered systems via ZORA approximations .
Q. How can conflicting NMR spectral assignments for this compound’s stereoisomers be resolved?
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) by acquiring spectra from −50°C to 25°C. Line-shape analysis using DNMR software clarifies exchange rates .
- NOESY experiments : Detect through-space correlations between methyl and ortho-phenyl protons to confirm spatial proximity in specific conformers .
- Crystallographic validation : Compare solution-state data with single-crystal XRD structures (deposit CIF files in Cambridge Structural Database) .
Q. What methodologies address the environmental persistence of this compound in anaerobic sediments?
- Microcosm studies : Incubate sediment slurries under N₂/CO₂ (80:20) with -labeled this compound. Track degradation via LC-HRMS and NMR .
- Metagenomic analysis : Extract DNA from sediment post-incubation; amplify 16S rRNA and functional genes (e.g., alkB for alkyllead degradation) via qPCR .
- Kinetic modeling : Fit first-order decay constants () to concentration-time data. Account for adsorption-desorption equilibria using Freundlich isotherms .
Methodological Best Practices
- Data transparency : Archive raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ICSPA, citing DOIs in publications .
- Contradiction analysis : Use triangulation (e.g., combining XRD, NMR, and computational data) to resolve discrepancies, as per and .
- Ethical compliance : Adhere to REACH regulations for lead handling; document waste disposal protocols (e.g., sulfide precipitation for Pb neutralization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
